Xantphos Pd G3

概要

説明

XantPhos Pd G3 is a third-generation (G3) Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents and has a long life in solutions . This compound is an excellent reagent for palladium-catalyzed cross-coupling reactions .

Synthesis Analysis

This compound can be used in various processes such as the Negishi cross-coupling reaction during the synthesis of palmerolides . It can also be used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . Another application is in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .Molecular Structure Analysis

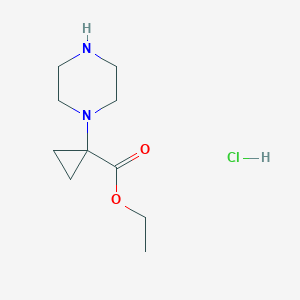

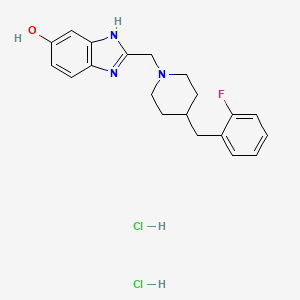

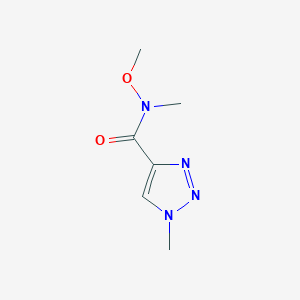

The empirical formula of this compound is C52H45NO4P2PdS . It has a molecular weight of 948.35 . The SMILES string is CS(=O)(=O)O[Pd]c1ccccc1-c2ccccc2N.CC3©c4cccc(P(c5ccccc5)c6ccccc6)c4Oc7c(cccc37)P(c8ccccc8)c9ccccc9 .Chemical Reactions Analysis

This compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 164-167 °C (decomposition) . It is highly soluble in a wide range of common organic solvents .科学的研究の応用

ネジム・クロスカップリング反応

XantPhos Pd G3は、パルメロライドの合成におけるネジム・クロスカップリング反応に使用されます . この反応は、新しい炭素-炭素結合を形成するための強力なツールであり、天然物、医薬品、およびその他の複雑な有機分子の合成に広く使用されています。

アミノカルボニル化

一酸化炭素(CO)を用いたヘテロアリールブロミドのアミノカルボニル化は、this compoundのもう1つの用途です . この反応は、トリエチルアミン存在下で行われ、さまざまな有機化合物の合成における重要なステップです。

C-S結合形成

This compoundは、C-S結合形成によるポリグリコシルチオールとアグリコンハライドのカップリングに使用されます . この反応は、生物学的研究や医薬品開発において数多くの用途を持つ、糖コンジュゲートの合成において重要です。

クロスカップリング反応の触媒

This compoundは、パラジウム触媒クロスカップリング反応に優れた試薬です . その独特の特徴には、触媒負荷の低減、反応時間の短縮、活性触媒種の効率的な形成、およびリガンド:パラジウム比の正確な制御などがあります .

高い安定性

This compoundは、空気、水分、熱に安定です . これにより、さまざまな条件下で安定性を必要とする反応に信頼性の高い選択肢となります。

一般的な有機溶媒への溶解性

This compoundは、さまざまな一般的な有機溶媒に高度に溶解します . この特性により、さまざまな化学反応に汎用的に使用できます。

作用機序

Target of Action

Xantphos PD G3, a third-generation Buchwald precatalyst , primarily targets the formation of various types of bonds in cross-coupling reactions . These bonds include carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The ability to form these bonds makes this compound a versatile tool in organic synthesis.

Mode of Action

The mode of action of this compound involves the formation of an active palladium (0) species . This is achieved through the deprotection of the precatalyst, which gives a palladium-amido complex. This complex then undergoes reductive elimination to yield the active palladium (0) species, a methanesulfonate salt, and carbazole . This process allows for the efficient and rapid generation of the active catalytic species, generally without reducing agents .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in cross-coupling reactions. For instance, it has been used in the Negishi cross-coupling reaction during the synthesis of palmerolides . It has also been used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . Furthermore, it has been employed in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .

Pharmacokinetics

This compound is highly soluble in a wide range of common organic solvents , which suggests it could have good bioavailability in these mediums. It is also air, moisture, and thermally-stable , which could influence its distribution and metabolism.

Result of Action

The result of this compound’s action is the formation of the desired product in cross-coupling reactions. For example, it has been used to achieve good to excellent yields of the desired products in C-S cross-coupling reactions . The use of this compound typically allows for lower catalyst loadings and results in shorter reaction times .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been used under microwave conditions at 80°C, 200W to achieve good to excellent yields of the desired products . Its stability in air, moisture, and heat suggests that it can maintain its efficacy and stability under a variety of environmental conditions.

Safety and Hazards

将来の方向性

XantPhos Pd G3 is a valuable tool in the field of cross-coupling reactions . Its unique features have led to the discovery of new methods that would not otherwise be feasible using traditional Pd sources . It is expected to continue to play a significant role in the development of new synthetic strategies, particularly in the synthesis of complex molecules .

特性

IUPAC Name |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMOHYWEUIAPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46NO4P2PdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Xantphos Pd G3 a desirable catalyst for Negishi cross-coupling reactions?

A1: this compound exhibits high selectivity for branched products in acyclic sec-alkyl Negishi cross-coupling reactions involving heteroaryl halides. [] This selectivity is valuable for synthesizing complex molecules with specific stereochemistry, particularly in the pharmaceutical industry where branched motifs are common. [] For instance, this compound achieved branched-to-linear ratios exceeding 100:1 for several pharmaceutically relevant substrates. []

Q2: Beyond Negishi couplings, are there other applications for this compound?

A3: Yes, research shows this compound effectively catalyzes C-S cross-coupling reactions. [] For example, it facilitated the synthesis of various benzothiazole and benzothiadiazole derivatives by reacting with different benzenethiols under microwave irradiation. [] This highlights the catalyst's versatility and potential utility in diverse synthetic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)